4-(2-Phenoxyethyl)piperidine

Vue d'ensemble

Description

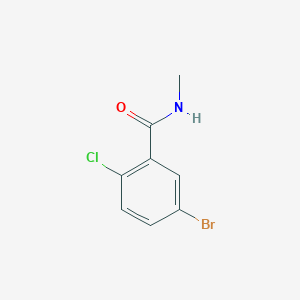

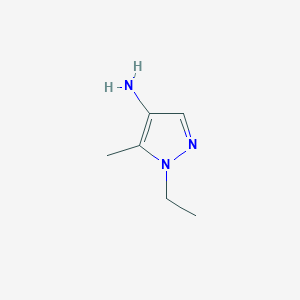

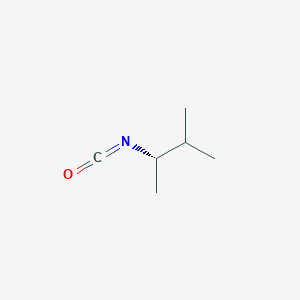

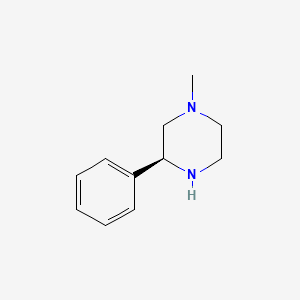

“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

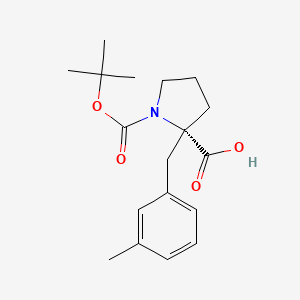

The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .Applications De Recherche Scientifique

Radiolabeled Probes for σ Receptors

4-(2-Phenoxyethyl)piperidine derivatives have been explored for their potential as radiolabeled probes for σ receptors. For instance, halogenated 4-(4-phenoxymethyl)piperidines, including compounds with iodopropenyl and various phenoxy ring moieties, demonstrated affinity and selectivity for σ-1 and σ-2 receptors. They have shown promise for in vivo tomographic studies of σ receptors in various organs including the brain, lung, kidney, and heart (Waterhouse et al., 1997).

Inhibitor of Serotonin Uptake

4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a structural analog to 4-(2-Phenoxyethyl)piperidine, has been synthesized and identified as an active inhibitor of serotonin uptake. This compound demonstrates higher activity than its related enantiomers of fluoxetine (Corey et al., 1993).

Treatment of Inflammatory Conditions

Phenoxyethyl Piperidine Compounds have been evaluated for their potential in treating inflammatory conditions like arthritis and associated pain. They target the Prostaglandin E receptor 4 (EP4), indicating potential therapeutic applications in these conditions (Abdel-Magid, 2014).

NMDA Receptor Antagonist

N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, highly selective for the NR1/2B subunit. This compound provides insights into developing drugs with reduced side effects and improved central bioavailability for conditions like epilepsy (Zhou et al., 1999).

Local Anesthetic Applications

4-Phenylpiperidine derivatives have shown strong infiltration anesthetic and anti-inflammatory action. Studies have focused on developing active compounds in topical anesthetic action with enhanced properties compared to existing anesthetics (Igarashi et al., 1983).

Opiate Analgesics

Novel 1'-methylxanthene-9-spiro-4'-piperidines, which include structural elements of 4-(2-Phenoxyethyl)piperidine, have been prepared in the search for opiate analgesics. Modifications in this series, such as the introduction of hydroxyl groups, have led to the discovery of potent mu-opiate agonists (Galt et al., 1989).

Synthesis of Hyperbranched Polymers

The 4-(2-Phenoxyethyl)piperidine framework has been utilized in the synthesis of hyperbranched polymers with perfect branching. These polymers are designed to react with aromatic nucleophiles, offering applications in materials science (Sinananwanich et al., 2009).

Histamine H3 Antagonists

4-(1-Alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines, based on the 4-phenoxypiperidine core, have been developed as potent histamine H3 antagonists. These compounds are conformationally restricted versions of the 3-amino-1-propanol moiety common to many non-imidazole histamine H3 ligands (Dvorak et al., 2005).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives, which include elements of 4-(2-Phenoxyethyl)piperidine, have been synthesized as novel fluorescent pH sensors. Their fluorescence properties change in weakly acidic conditions due to intramolecular hydrogen bonding, making them suitable for biological and chemical sensing applications (Cui et al., 2004).

Orientations Futures

Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .

Propriétés

IUPAC Name |

4-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUIZMJYASLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449654 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxyethyl)piperidine | |

CAS RN |

347873-67-0 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)